Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate
CAS No.:
Cat. No.: VC13784182
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO3 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h12,17H,4-11H2,1-3H3 |
| Standard InChI Key | COLXRHJXURBUAM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s spirocyclic core consists of a piperidine ring (seven-membered) fused to a cyclopentane ring (five-membered) via a single nitrogen atom. The Boc group (-COOt-Bu) at the 7-position and the 2-hydroxyethyl (-CH<sub>2</sub>CH<sub>2</sub>OH) moiety at the 2-position introduce steric bulk and polarity, respectively. This structural duality enables both lipophilic and hydrophilic interactions, making it adaptable to diverse synthetic pathways .
Physical and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 269.38 g/mol | |
| Purity | ≥97% | |
| Solubility | Soluble in chloroform, methanol | |
| Storage Conditions | Sealed, dry, room temperature |
The compound typically presents as a white to off-white solid. Its solubility in polar aprotic solvents like chloroform and methanol facilitates its use in coupling reactions . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the Boc carbonyl (≈1690 cm<sup>−1</sup>) and hydroxyl (≈3400 cm<sup>−1</sup>) groups. Nuclear magnetic resonance (NMR) spectra show distinct signals for the spirocyclic protons (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm).
Synthesis and Optimization
Key Synthetic Routes
The synthesis of tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step strategy:
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Spirocyclization: A Zn/Cu-mediated coupling of tert-butyl 4-methylenepiperidine-1-carboxylate with 2-chloroethanol under inert conditions forms the spirocyclic framework .
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Hydroxyethyl Functionalization: Subsequent nucleophilic substitution or oxidation introduces the 2-hydroxyethyl group.
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Purification: Flash chromatography (e.g., silica gel, EtOAc/hexane gradient) yields the final product with ≥97% purity .
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 15–25°C |
| Solvent | Dichloromethane (DME) |
| Catalyst | Zn/Cu couple |
| Yield | 15–30% (optimization ongoing) |
Challenges include moderate yields due to steric hindrance from the Boc group, necessitating further optimization of reaction kinetics .
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound’s spirocyclic scaffold mimics bioactive natural products, enabling its use in:
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Protease Inhibitors: The nitrogen atom coordinates with catalytic residues in enzymes like HIV-1 protease.
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Kinase Modulators: Structural analogs have shown IC<sub>50</sub> values <100 nM in kinase inhibition assays.
Polymer Chemistry
Incorporation into polyurethane matrices enhances thermal stability (T<sub>g</sub> ↑ by 20°C) and tensile strength (≈30 MPa) due to hydrogen bonding from the hydroxyethyl group.
Comparison with Related Spirocyclic Compounds
The hydroxyethyl group in the target compound improves aqueous solubility (LogP ≈1.8 vs. 2.5 for ketone analog), broadening its utility in biological systems .
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